molecular formula C21H27N5O2 B2822307 4-(6-cyclopropylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide CAS No. 1797957-82-4

4-(6-cyclopropylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide

Cat. No.: B2822307
CAS No.: 1797957-82-4
M. Wt: 381.48
InChI Key: OBSWOQBHAVUNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-cyclopropylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide ( 1797957-82-4) is a high-purity small molecule research chemical supplied to the scientific community for investigational purposes. This compound features a molecular formula of C21H27N5O2 and a molecular weight of 381.47 g/mol . Structurally, it contains a piperazine-1-carboxamide core linked to a 6-cyclopropylpyrimidin-4-yl head group and a 2-(4-methoxyphenyl)ethyl tail group, a structural motif shared by compounds investigated for targeting dopamine and serotonin receptor systems in neuroscience research . Compounds within this chemical class have demonstrated research value as modulators of dopaminergic signaling, with particular relevance to investigations of substance abuse, neuropsychiatric disorders, and receptor selectivity challenges . Research indicates that similar arylpiperazine derivatives function as antagonists or partial agonists at dopamine D3 receptors, which are expressed primarily in mesolimbic regions of the brain and implicated in drug reinforcement mechanisms . The structural features of this compound, including its cyclopropylpyrimidine head group and methoxyphenyl tail group, are designed to explore selectivity-conferring interactions at neurotransmitter receptors . This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes by qualified scientists. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material with appropriate precautions, wearing suitable protective equipment and following established laboratory safety protocols.

Properties

IUPAC Name

4-(6-cyclopropylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-28-18-6-2-16(3-7-18)8-9-22-21(27)26-12-10-25(11-13-26)20-14-19(17-4-5-17)23-15-24-20/h2-3,6-7,14-15,17H,4-5,8-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSWOQBHAVUNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(6-Cyclopropylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide is a synthetic compound with a complex structure that suggests potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyrimidine ring and a piperazine moiety with a methoxy-substituted phenyl group. Its molecular formula is C20H24N4O2C_{20}H_{24}N_4O_2 with a molecular weight of approximately 352.4 g/mol. The unique structural characteristics may contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is hypothesized to modulate enzyme activity and receptor binding, influencing various cellular pathways. Detailed studies are required to elucidate the exact mechanisms involved.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit the growth of various pathogens, suggesting potential applications in treating infections .

Anticancer Potential

The compound's structural features suggest it may serve as a lead candidate for anticancer drug development. Studies have indicated that compounds with pyrimidine moieties can inhibit tumor cell proliferation by interfering with key signaling pathways involved in cancer progression .

Inhibition of Kinases

Recent investigations have highlighted the potential of cyclopropylpyrimidine derivatives in inhibiting essential kinases such as PfGSK3 and PfPK6. These kinases are considered novel targets for antimalarial therapies, indicating that the compound may also exhibit activity against malaria parasites .

Case Studies and Experimental Results

  • In Vitro Studies : A series of in vitro assays were conducted to assess the compound's inhibitory effects on various kinases. The results demonstrated that certain analogs exhibited IC50 values in the nanomolar range against PfGSK3 and PfPK6, confirming their potential as dual inhibitors .
  • Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications on the piperazine ring significantly influenced the biological activity of the compounds. For instance, substituting different functional groups on the pyrimidine ring altered their potency against target enzymes .
  • Pharmacological Profiling : Compounds similar to this compound were evaluated for their pharmacological profiles, highlighting their potential in drug development for inflammatory diseases and cancer therapy .

Data Tables

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropyl group, pyrimidine ring, piperazine moietyAntimicrobial, anticancer, kinase inhibition
N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamideBrominated phenyl groupPotential anti-inflammatory
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamideTetrazole moietyAntihypertensive properties

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest it may interact with various biological targets, making it a candidate for drug development aimed at treating conditions such as cancer or neurological disorders.

  • Mechanism of Action : The compound may function as a receptor modulator, influencing pathways involved in cell proliferation and apoptosis. Studies have shown that similar compounds can inhibit specific kinases involved in cancer progression.

Neuropharmacology

Research indicates that this compound could have implications in neuropharmacology due to its piperazine moiety, which is known to exhibit activity at serotonin receptors.

  • Case Study : A study conducted on related piperazine derivatives demonstrated their efficacy in reducing anxiety-like behaviors in animal models, suggesting that this compound may also exhibit similar anxiolytic properties.

Chemical Biology

In chemical biology, the compound can serve as a probe for studying enzyme interactions and cellular pathways. Its unique structure allows it to be used in assays to investigate the role of specific proteins in disease mechanisms.

  • Application : The compound can be utilized in high-throughput screening assays to identify potential inhibitors of target enzymes involved in metabolic pathways.

Agrochemicals

Given its chemical structure, there is potential for applications in agrochemicals, particularly as a pesticide or herbicide.

  • Research Findings : Preliminary studies have indicated that compounds with similar structural features possess herbicidal activity against certain plant species, warranting further investigation into this compound's efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Key Properties Biological Activity References
Target Compound : 4-(6-Cyclopropylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide 6-Cyclopropylpyrimidin-4-yl; 2-(4-methoxyphenyl)ethyl Likely moderate lipophilicity due to cyclopropyl and methoxyphenyl groups Not explicitly reported; inferred CNS or enzyme modulation
p-MPPI / p-MPPF 2'-Methoxyphenyl; p-iodo/fluoro-benzamido ID₅₀ values: 5 mg/kg (p-MPPI), 3 mg/kg (p-MPPF) for 5-HT₁ₐ antagonism Competitive 5-HT₁ₐ receptor antagonists; no partial agonist activity
JNJ Compound A 4-Methoxyphenylacetyl; dichlorophenyl DGAT1-selective inhibitor Inhibits diacylglycerol acyltransferase 1 (DGAT1)
A3 () N-(4-Fluorophenyl); 4-oxo-quinazolinyl Yield: 57.3%; m.p. 196.5–197.8°C Anticancer or antimicrobial (inferred from quinazolinone core)
Compound 18 () 4-(Trifluoromethyl)phenyl; thiophen-2-yl Structural analog with potential kinase inhibition (trifluoromethyl group)
Compound VI () 2-Hydroxybenzoyl; 4-methoxyphenyl Chains linked by O–H⋯O hydrogen bonds Altered solubility and bioavailability due to hydrogen bonding

Key Observations

Substituent Effects on Bioactivity :

  • The para-methoxyphenyl group (common in the target compound, p-MPPI, and JNJ Compound A) is critical for receptor binding. For example, p-MPPI/p-MPPF show potent 5-HT₁ₐ antagonism due to the 2'-methoxyphenyl and halogenated benzamido groups .
  • Halogenated substituents (e.g., Cl, F, I) enhance binding affinity and metabolic stability. For instance, p-MPPI (iodo) has a higher ID₅₀ than p-MPPF (fluoro), suggesting steric and electronic influences .

Physical Properties: Cyclopropyl groups (target compound) may improve metabolic stability compared to bulkier substituents like trifluoromethyl (Compound 18) . Hydrogen bonding in Compound VI () increases crystallinity but may reduce solubility compared to the target compound’s non-hydrogen-bonding substituents .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves palladium-catalyzed amination (as in ) and Boc-deprotection steps. Yields for analogs (e.g., 45–57% in ) suggest moderate synthetic efficiency .

Q & A

Q. What are the optimal synthetic routes for 4-(6-cyclopropylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Piperazine Core Formation : Alkylation or carboxamide coupling to introduce the piperazine backbone .
  • Pyrimidine Substitution : Nucleophilic aromatic substitution (e.g., using 6-cyclopropylpyrimidin-4-yl derivatives) under controlled temperatures (60–100°C) and solvents like DMF or THF .
  • Coupling Reactions : Amide bond formation between the piperazine and the 2-(4-methoxyphenyl)ethylamine group using coupling agents such as EDC/HOBt .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing piperazine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Q. What are the key structural features influencing its physicochemical properties?

  • Piperazine Ring : Enhances water solubility via protonation at physiological pH .
  • Pyrimidine Moiety : Contributes to π-π stacking interactions with biological targets .
  • Cyclopropyl Group : Increases metabolic stability by reducing oxidative degradation .
  • 4-Methoxyphenyl Ethyl Chain : Modulates lipophilicity (predicted logP ~2.8) and membrane permeability .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s selectivity for specific biological targets?

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., for serotonin or dopamine receptors) with IC₅₀ calculations .
  • Kinase Profiling : Screen against a panel of 50+ kinases to identify off-target effects .
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities and compare with experimental data .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Standardize Assay Conditions : Control variables like buffer pH, incubation time, and cell line passage number .
  • Use Orthogonal Assays : Validate in vitro activity with functional assays (e.g., cAMP modulation for GPCR targets) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers due to experimental variability .

Q. How to conduct structure-activity relationship (SAR) studies to optimize pharmacokinetic properties?

  • Substituent Variation : Synthesize analogs with modified cyclopropyl (e.g., cyclobutyl) or methoxy groups (e.g., ethoxy) .
  • ADME Profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4).
    • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
    • Permeability : Caco-2 cell monolayer assay .

Q. What in silico methods predict metabolic pathways and potential toxicities?

  • Metabolism Prediction : Use software like Schrödinger’s MetaSite to identify CYP450-mediated oxidation sites (e.g., cyclopropyl ring) .
  • Toxicity Screening : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity risks .

Q. How to design enzyme inhibition assays to evaluate its mechanism of action?

  • Kinetic Studies : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Time-Dependent Inactivation : Pre-incubate the compound with the enzyme to assess irreversible binding .
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., kinase) to visualize binding interactions .

Q. What are the challenges in scaling up synthesis without compromising yield?

  • Reaction Optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Catalyst Efficiency : Screen Pd/C or Ni catalysts for Suzuki-Miyaura couplings to reduce metal residues .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .

Q. How to address stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.